

The Role of (+)-Avibactam in Overcoming Antibiotic Resistance: A Technical Guide

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Compound of Interest

Compound Name: Avibactam, (+)-

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Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β -lactamase enzymes, which inactivate β -lactam antibiotics. (+)-Avibactam is a novel, non- β -lactam β -lactamase inhibitor that represents a significant advancement in combating this resistance. When combined with β -lactam antibiotics such as ceftazidime and aztreonam, avibactam restores their efficacy against a broad spectrum of resistant pathogens. This technical guide provides an in-depth overview of avibactam's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Avibactam is a diazabicyclooctane that covalently binds to the active site serine of a wide range of β -lactamases, including Ambler class A, class C, and some class D enzymes.[1][2][3] Unlike traditional β -lactamase inhibitors, the covalent adduct formed with avibactam is a stable carbamoyl-enzyme complex that is resistant to hydrolysis.[4] A key feature of avibactam's mechanism is the reversibility of this covalent binding, where the inhibitor can be slowly released, regenerating the active enzyme and intact avibactam.[1][2][3] However, the off-rate is slow, providing a sustained period of inhibition that allows the partner β -lactam antibiotic to exert its bactericidal activity.[5]

Quantitative Data on Avibactam's Efficacy

The inhibitory potency of avibactam has been quantified against a wide array of β -lactamases, and its ability to restore the activity of partner antibiotics has been demonstrated through extensive microbiological testing.

Table 1: Kinetic Parameters of Avibactam against Key β -Lactamases

β -Lactamase	Ambler Class	k_2/K_i (M ⁻¹ s ⁻¹)	k_{off} (s ⁻¹)	IC ₅₀ (nM)
TEM-1	A	-	4.5×10^{-4}	8
SHV-1	A	-	-	-
CTX-M-15	A	1.0×10^5	2.9×10^{-4}	3.4
KPC-2	A	1.4×10^4	1.4×10^{-4}	29
AmpC (P. aeruginosa)	C	5.1×10^3	1.9×10^{-3}	170
P99 (E. cloacae)	C	-	-	110
OXA-10	D	11	$<1.6 \times 10^{-6}$	-
OXA-48	D	1.4×10^3	-	-

Data compiled from multiple sources. Note that experimental conditions can affect these values.

Table 2: Ceftazidime-Avibactam (CZA) MIC Values for Resistant Enterobacteriaceae

Organism	β -Lactamase Profile	Ceftazidime MIC ($\mu\text{g/mL}$)	Ceftazidime-Avibactam (4 $\mu\text{g/mL}$) MIC ($\mu\text{g/mL}$)
E. coli	ESBL (CTX-M-15)	>128	0.25
K. pneumoniae	KPC-2	64	1
K. pneumoniae	KPC-3	128	2
E. cloacae	AmpC (derepressed)	>128	0.5
K. pneumoniae	OXA-48	32	1

Representative data from various studies.

Table 3: Ceftazidime-Avibactam (CZA) MIC Values for *Pseudomonas aeruginosa*

Resistance Mechanism	Ceftazidime MIC ($\mu\text{g/mL}$)	Ceftazidime-Avibactam (4 $\mu\text{g/mL}$) MIC ($\mu\text{g/mL}$)
AmpC (derepressed)	64	4
Efflux pump overexpression	32	8
Multiple mechanisms	>128	16

Representative data from various studies.

Experimental Protocols

Protocol 1: Determination of IC50 for Avibactam against a Purified β -Lactamase

This protocol describes a spectrophotometric assay using the chromogenic substrate nitrocefin to determine the half-maximal inhibitory concentration (IC50) of avibactam.

Materials:

- Purified β -lactamase enzyme
- Avibactam
- Nitrocefin
- Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of avibactam in DMSO.
 - Prepare a working solution of the purified β -lactamase in assay buffer. The concentration will depend on the specific activity of the enzyme.
 - Prepare a stock solution of nitrocefin in DMSO and dilute it to a working concentration (e.g., 100 μ M) in assay buffer.
- Assay Setup:
 - In the wells of a 96-well plate, add a fixed volume of the β -lactamase enzyme solution.
 - Add varying concentrations of avibactam to the wells. Include a control well with no inhibitor.
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C).
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well.

- Immediately monitor the change in absorbance at 490 nm in a microplate reader in kinetic mode for a set period (e.g., 30 minutes).
- Data Analysis:
 - Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
 - Plot the initial velocity as a function of the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Broth Microdilution Susceptibility Testing for Ceftazidime-Avibactam

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime in combination with a fixed concentration of avibactam.

Materials:

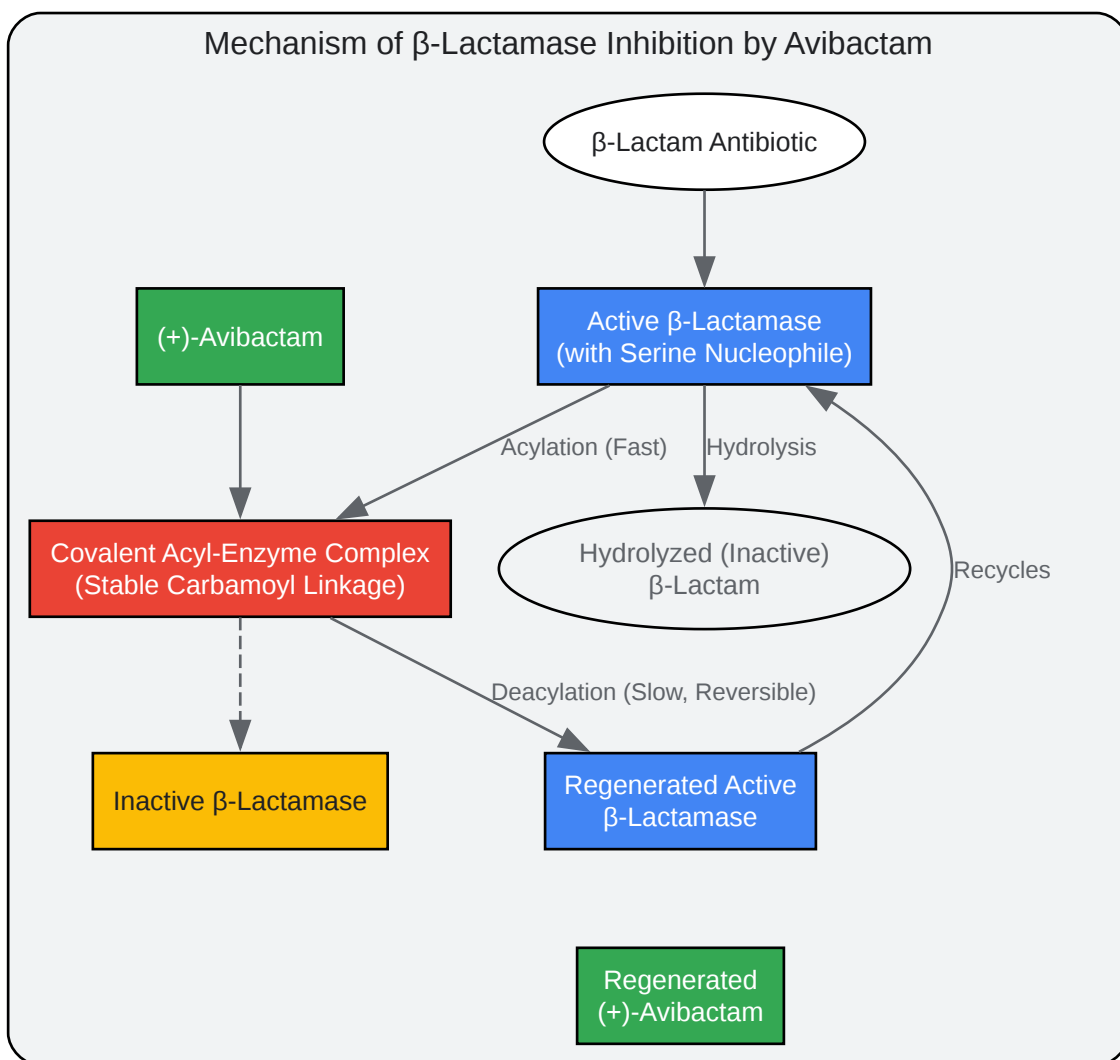
- Bacterial isolate to be tested
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ceftazidime powder
- Avibactam powder
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

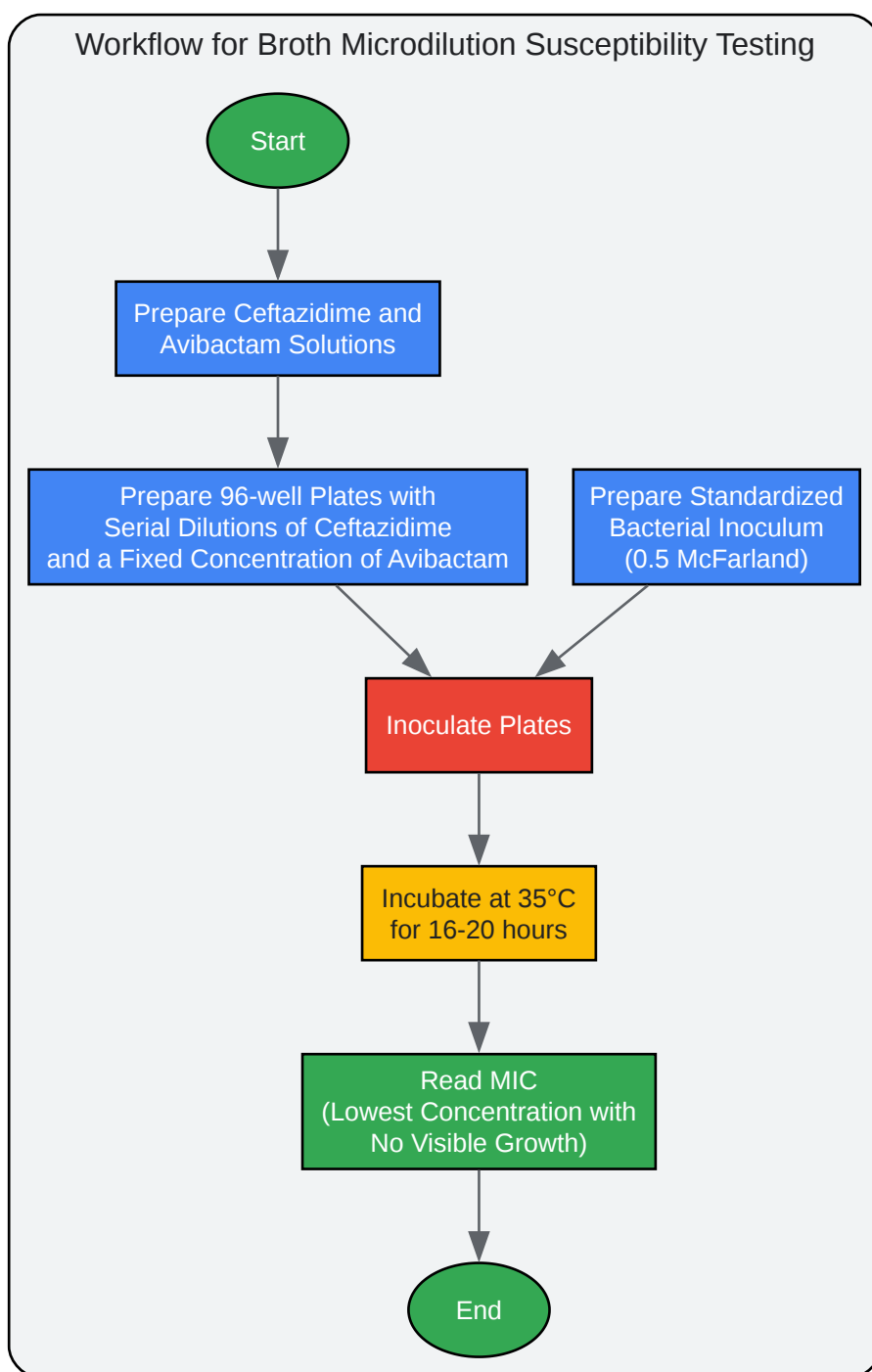
Procedure:

- Preparation of Antimicrobial Solutions:
 - Prepare a stock solution of ceftazidime.
 - Prepare a stock solution of avibactam.

- Prepare a working solution of avibactam to achieve a final concentration of 4 µg/mL in each well of the microtiter plate.
- Plate Preparation:
 - Add the avibactam working solution to each well of the microtiter plate (except for growth control wells).
 - Perform serial two-fold dilutions of ceftazidime across the wells of the plate in CAMHB containing avibactam.
 - The final volume in each well should be 50 µL before adding the inoculum.
- Inoculation:
 - Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
 - Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.
- Incubation:
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- MIC Determination:
 - The MIC is defined as the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.

Visualizations





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